

A Comparative Toxicological Guide: Unraveling the Effects of Phthalates on Biological Systems

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Compound of Interest

Compound Name: *Bis(1-methylheptyl) phthalate*

Cat. No.: B089695

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A Note on Data Availability

This guide provides a comprehensive overview of the toxicological effects of Di(2-ethylhexyl) phthalate (DEHP), a widely studied plasticizer. The primary objective was to conduct a comparative analysis with **Bis(1-methylheptyl) phthalate**. However, a thorough literature search revealed a significant lack of publicly available toxicological data for **Bis(1-methylheptyl) phthalate**. Therefore, this document focuses on the extensive data available for DEHP, presenting it in a structured format to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide is designed to be a detailed reference on DEHP's toxicological profile, including quantitative data, experimental methodologies, and visual representations of key biological pathways and study designs.

Di(2-ethylhexyl) phthalate (DEHP): A Detailed Toxicological Profile

DEHP is a high-production-volume chemical used to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use has led to ubiquitous human exposure and raised concerns about its potential health effects.^[1] Extensive research in animal models has demonstrated that DEHP can induce a range of toxic effects, particularly on the reproductive, developmental, and hepatic systems.^[2]

Quantitative Toxicological Data for DEHP

The following tables summarize key quantitative data from toxicological studies on DEHP, providing No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for various endpoints.

Toxicological Endpoint	Species	Exposure Route	NOAEL	LOAEL	Key Effects Observed	Reference
Reproductive Toxicity (Male)	Rat	Oral (dietary)	4.8 mg/kg/day	10-20 mg/kg/day	Testicular atrophy, decreased sperm production, reproductive tract malformations. [3] [4]	[3] [4]
Reproductive Toxicity (Female)	Mouse	Oral	-	130 mg/kg/day	Decreased fertility. [5]	[5]
Developmental Toxicity	Rat	Oral (gavage)	-	0.05 mg/kg/day	Altered reproductive organ weight and sperm parameters in offspring. [5]	[5]
Hepatotoxicity	Rat	Oral	25 mg/kg/day	50 mg/kg/day	Increased liver weight, peroxisome proliferation, hepatocellular adenomas and	[6]

						carcinomas	
						. [6]	
Carcinogen icity	Rat, Mouse	Oral	50-100 mg/kg/day	>350 mg/kg/day		Increased incidence of liver tumors. [5] [6]	[5] [6]

Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of two key OECD guidelines for assessing reproductive and developmental toxicity.

This test is designed to provide initial information on the potential reproductive and developmental toxicity of a substance.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

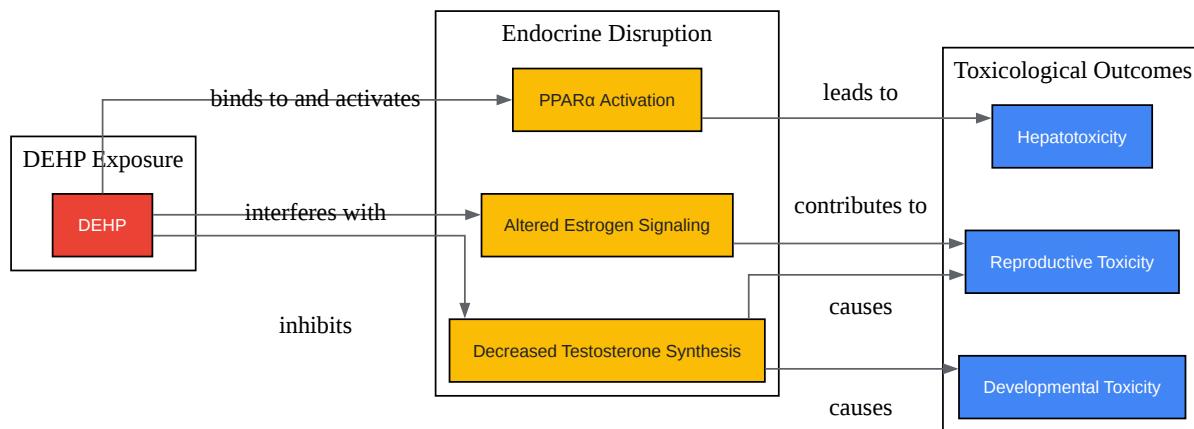
- **Test Animals:** Typically rats, with at least 10 animals of each sex per group.
- **Dosing:** The test substance is administered orally to several dose groups and a control group. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).
- **Mating:** A 1:1 mating ratio is used.
- **Endpoints Evaluated:**
 - **Parental Animals:** Clinical observations, body weight, food/water consumption, estrous cycles, fertility, and detailed histopathology of reproductive organs.
 - **Offspring:** Number of live and dead pups, pup weight, sex ratio, anogenital distance, nipple retention in males, and external abnormalities.
- **Objective:** To identify substances that may have adverse effects on reproduction and/or development, warranting more extensive testing.

This guideline focuses on assessing the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

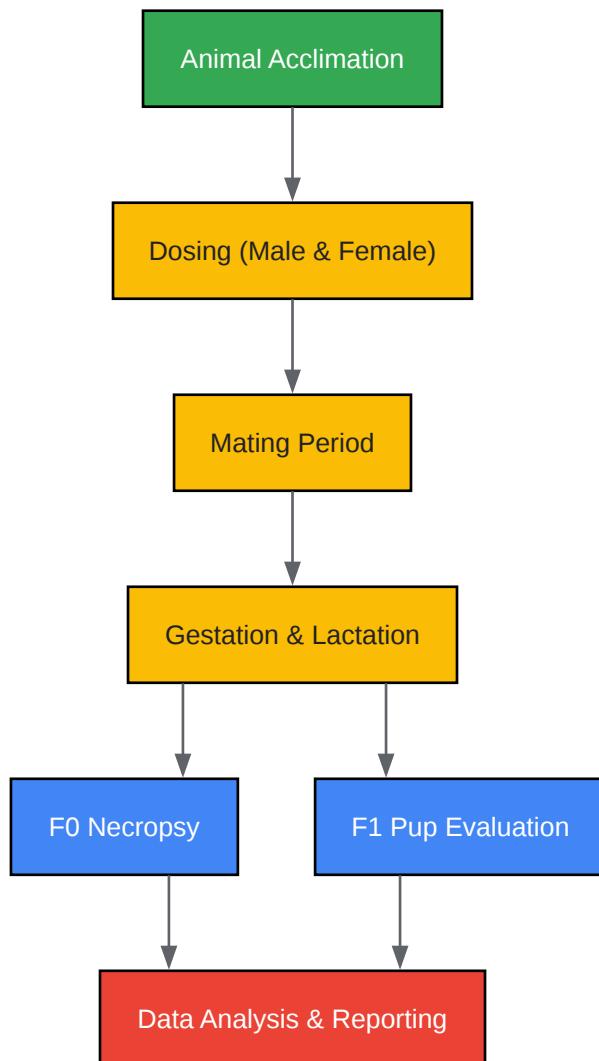
- Test Animals: Preferably rats or rabbits, with a sufficient number of females to yield approximately 20 with implantation sites at necropsy.
- Dosing: The test substance is administered daily by gavage from implantation to the day before expected delivery. At least three dose levels and a control are used.
- Endpoints Evaluated:
 - Maternal: Clinical observations, body weight, food consumption, and uterine examination (number of corpora lutea, implantations, resorptions, and live/dead fetuses).
 - Fetal: Fetal weight, sex, and detailed examination for external, visceral, and skeletal abnormalities.
- Objective: To determine the potential of a substance to cause structural or developmental abnormalities in the offspring.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

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Caption: Simplified signaling pathway of DEHP-induced toxicity.



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Caption: Workflow for OECD 421 Reproductive Toxicity Screening Test.

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